3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione
Description
3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a diazenyl group attached to a methylphenyl ring, which is further connected to a tetrahydrocyclopenta[d]pyrazolo[1,5-a]pyrimidine core.
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
10-[(4-methylphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione |
InChI |
InChI=1S/C16H15N5O2/c1-9-5-7-10(8-6-9)18-19-13-14-17-12-4-2-3-11(12)16(23)21(14)20-15(13)22/h5-8,17H,2-4H2,1H3,(H,20,22) |
InChI Key |
JBQJVUONXVOWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3NC4=C(CCC4)C(=O)N3NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with a suitable cyclopentanone derivative under acidic conditions to form the diazenyl intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, including enzyme inhibition.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against various cancer cell lines
The uniqueness of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione lies in its specific structural features and the presence of the diazenyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
